methyl N-[2-[(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
VTP-27999 2,2,2-trifluoroacetate is a highly potent and selective renin inhibitor. It is primarily used in scientific research for its ability to block renin-stimulated ERK1/2 phosphorylation in vascular smooth muscle cells . This compound has shown significant potential in the treatment of hypertension and end-organ diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VTP-27999 2,2,2-trifluoroacetate involves multiple steps, including the formation of the core structure and subsequent functionalization. The key steps include:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Functionalization: The piperidine ring is then functionalized with various substituents, including the 3-chlorophenyl group and the tetrahydro-2H-pyran-3-yl group.
Final Coupling: The final step involves coupling the functionalized piperidine ring with the trifluoroacetate group to form VTP-27999 2,2,2-trifluoroacetate.
Industrial Production Methods
Industrial production of VTP-27999 2,2,2-trifluoroacetate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, solvent selection, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
VTP-27999 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the piperidine ring.
Substitution: Substitution reactions are used to introduce or replace substituents on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of VTP-27999 2,2,2-trifluoroacetate with modified functional groups.
Scientific Research Applications
VTP-27999 2,2,2-trifluoroacetate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study renin inhibition and its effects on various biochemical pathways.
Biology: Investigated for its role in cellular signaling and its impact on vascular smooth muscle cells.
Medicine: Explored for its potential therapeutic applications in treating hypertension and related cardiovascular diseases.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery
Mechanism of Action
VTP-27999 2,2,2-trifluoroacetate exerts its effects by inhibiting renin, an enzyme involved in the regulation of blood pressure. The compound binds to the active site of renin, preventing it from converting angiotensinogen to angiotensin I. This inhibition leads to a decrease in the production of angiotensin II, a potent vasoconstrictor, thereby reducing blood pressure . The molecular targets and pathways involved include the renin-angiotensin-aldosterone system and the ERK1/2 signaling pathway .
Comparison with Similar Compounds
Similar Compounds
Aliskiren: Another renin inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Remikiren: A renin inhibitor with a different chemical structure but similar therapeutic applications.
Zankiren: A renin inhibitor with distinct molecular targets and pathways.
Uniqueness of VTP-27999 2,2,2-trifluoroacetate
VTP-27999 2,2,2-trifluoroacetate is unique due to its high potency and selectivity for renin. It exhibits a different mode of action compared to other renin inhibitors, making it a valuable tool in scientific research and drug development .
Properties
CAS No. |
1013937-63-7 |
---|---|
Molecular Formula |
C28H42ClF3N4O7 |
Molecular Weight |
639.1 g/mol |
IUPAC Name |
methyl N-[2-[(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C26H41ClN4O5.C2HF3O2/c1-28-23(14-19-6-5-12-35-18-19)16-30-25(32)31-11-4-8-21(17-31)24(20-7-3-9-22(27)15-20)36-13-10-29-26(33)34-2;3-2(4,5)1(6)7/h3,7,9,15,19,21,23-24,28H,4-6,8,10-14,16-18H2,1-2H3,(H,29,33)(H,30,32);(H,6,7)/t19-,21-,23+,24?;/m1./s1 |
InChI Key |
SYWYSVAEGXHOJO-WHTVDMENSA-N |
Isomeric SMILES |
CN[C@@H](C[C@H]1CCCOC1)CNC(=O)N2CCC[C@H](C2)C(C3=CC(=CC=C3)Cl)OCCNC(=O)OC.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CNC(CC1CCCOC1)CNC(=O)N2CCCC(C2)C(C3=CC(=CC=C3)Cl)OCCNC(=O)OC.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.